![molecular formula C16H12N2O4S B2579906 2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid CAS No. 708282-34-2](/img/structure/B2579906.png)

2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

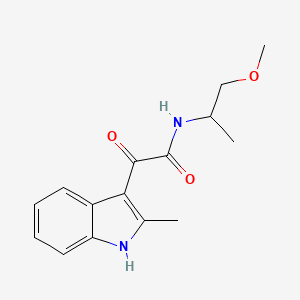

2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid, also known as HTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. HTB belongs to the family of thiazole-based compounds and has been studied for its various biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques : Studies have focused on synthesizing derivatives that include components like thiophene rings and thiazolyl groups, employing methods like Schiff base formation, which are crucial for the development of novel organic compounds with potential applications in various fields such as materials science and pharmaceuticals (Ermiş, 2018).

- Characterization Methods : Spectroscopic methods, including UV-Vis, FTIR, NMR, and DFT calculations, have been used extensively to characterize the molecular structure and electronic properties of these compounds. This is essential for understanding their reactivity and potential applications in materials science and drug design (Ermiş, 2018).

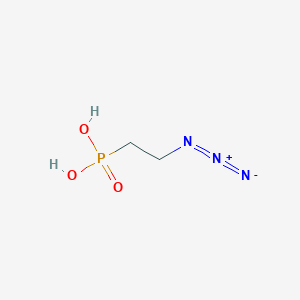

Electrochemical Studies

- Electrochemical studies have explored the reduction behavior of azo derivatives, leading to insights into the electrochemical cleavage of azo bonds. This research is significant for the development of electrochemical sensors and environmental remediation technologies (Mandić et al., 2004).

Biological Activities

- Investigations into the bioactive properties of phenyl ether derivatives from marine-derived fungi have revealed antioxidant activities. Such studies are foundational for discovering new antioxidants and therapeutic agents (Xu et al., 2017).

- The biosynthesis of 3,5-AHBA-derived natural products has been reviewed, highlighting the chemical and biochemical pathways leading to a variety of natural products with potential applications in drug discovery and development (Kang et al., 2012).

Corrosion Inhibition

- Benzothiazole derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel, indicating the potential of such compounds in protecting industrial materials against corrosion, thereby extending their service life and reducing maintenance costs (Hu et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes involved in the biosynthesis of phenolic compounds .

Mode of Action

It can be inferred that the compound might interact with its targets via resonance-stabilized carbocation, a common interaction observed in benzylic compounds .

Biochemical Pathways

2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic acid may be involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .

Result of Action

Similar compounds have been known to exhibit antioxidant properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic acid. For instance, the biosynthesis of secondary metabolites in foods may differ between plant species due to the difference in the nature of the plant. Also, plants growing under different environments and conditions can show differences in the metabolite profile .

Propriétés

IUPAC Name |

2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-11-4-1-9(2-5-11)13-8-23-16(18-13)17-10-3-6-14(20)12(7-10)15(21)22/h1-8,19-20H,(H,17,18)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEQNQPZLDSQBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC(=C(C=C3)O)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2579823.png)

![2,2-Difluorospiro[2.3]hexane-5-carbaldehyde](/img/structure/B2579828.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine](/img/structure/B2579831.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2579836.png)

![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]-](/img/structure/B2579838.png)

![5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2579842.png)

![2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine dihydrochloride](/img/structure/B2579844.png)

![1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2579846.png)